molecular formula C13H11FO B7974536 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol

3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B7974536
M. Wt: 202.22 g/mol
InChI Key: FQNRPUJTRSZZDJ-UHFFFAOYSA-N
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Description

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methyl group at the 2 position, and a hydroxyl group at the 4 position of the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general reaction scheme involves the coupling of a fluorinated aryl halide with a methyl-substituted phenylboronic acid in the presence of a base and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by carefully controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atom at the 3’ position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group at the 4 position can participate in hydrogen bonding interactions, further influencing the compound’s biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol can be compared with other similar compounds, such as:

    2-Fluoro-4-methyl-[1,1’-biphenyl]-4-ol: Differing in the position of the fluorine atom.

    3’-Chloro-2-methyl-[1,1’-biphenyl]-4-ol: Differing in the halogen substituent.

    3’-Fluoro-2-ethyl-[1,1’-biphenyl]-4-ol: Differing in the alkyl substituent.

The uniqueness of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol lies in its specific combination of substituents, which imparts distinct chemical and biological properties that may not be observed in other similar compounds.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNRPUJTRSZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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